3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
Description
This compound features a 3,5-dimethylpyrazole core linked via a propan-1-one group to a piperazine ring, which is further substituted with a tetrahydropyrazino[1,2-b]indazole moiety. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (as noted in pyrazole derivatives in and ) and spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-16-15-17(2)28(24-16)9-7-20(30)26-11-13-27(14-12-26)22-21-18-5-3-4-6-19(18)25-29(21)10-8-23-22/h8,10,15H,3-7,9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYQZOQMFDSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.51 g/mol. The structure features a pyrazole ring and a piperazine moiety linked to a tetrahydropyrazinoindazole unit.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O |
| Molecular Weight | 398.51 g/mol |
| Melting Point | Not specified |
| Purity | >97% (HPLC) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole core followed by the introduction of the piperazine and tetrahydropyrazinoindazole components. Specific methodologies may vary but often utilize techniques such as:
- Condensation Reactions : To form the pyrazole ring.
- Cyclization : To create the tetrahydropyrazinoindazole structure.
These methods are crucial for achieving high yields and purity levels necessary for biological testing.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that pyrazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The IC50 values for these compounds ranged from 8.71 µM to 10.63 µM against different cancer types .
Antimicrobial Activity
Another area of investigation is the antimicrobial efficacy of pyrazole derivatives. The compound has been tested against several bacterial strains, showing varying degrees of inhibition.
Research Findings:
In vitro studies revealed that certain pyrazole derivatives possess potent antibacterial activity against Mycobacterium tuberculosis, which suggests potential use in treating resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Pyrazole compounds often act as inhibitors for various enzymes involved in cancer cell proliferation.
- Receptor Modulation : They may also modulate receptor activities related to neurotransmission and inflammation.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Pyrazole Substitution : The target compound’s 3,5-dimethylpyrazole enhances steric bulk and lipophilicity compared to unsubstituted pyrazoles (e.g., ) or phenyl-substituted analogs () .
- Linker Diversity : The propan-1-one linker in the target compound contrasts with urea () or pyrazolopyrimidine () backbones, which may alter solubility and binding kinetics .
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Notes:
- The target compound’s tetrahydropyrazinoindazole moiety may confer selectivity for kinase targets, similar to pyrazolopyrimidines in .
- Piperazine-linked compounds often exhibit improved blood-brain barrier penetration compared to urea derivatives .
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substitution : 3,5-Dimethyl groups (target compound) increase metabolic stability compared to unsubstituted pyrazoles but may reduce binding affinity due to steric hindrance .
- Piperazine vs. Indolizine : Piperazine’s basicity may enhance solubility and interaction with charged residues in biological targets compared to indolizine’s planar structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
